(2Z)-2-[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene]hydrazinecarboxamide
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Overview
Description
Preparation Methods
The synthesis of 2-(3-ISOBUTYL-9,10-DIMETHOXY-1,3,4,6,7,11B-HEXAHYDRO-2H-PYRIDO[2,1-A]ISOQUINOLIN-2-YLIDEN)-1-HYDRAZINECARBOXAMIDE involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the hydrazinecarboxamide moiety under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-(3-ISOBUTYL-9,10-DIMETHOXY-1,3,4,6,7,11B-HEXAHYDRO-2H-PYRIDO[2,1-A]ISOQUINOLIN-2-YLIDEN)-1-HYDRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its interaction with vesicular monoamine transporter 2 (VMAT2).
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of VMAT2, a protein involved in the transport of neurotransmitters into synaptic vesicles. By inhibiting VMAT2, the compound can modulate neurotransmitter levels in the brain, which is beneficial in the treatment of hyperkinetic movement disorders. The molecular targets and pathways involved include the dopaminergic and serotonergic systems .
Comparison with Similar Compounds
Similar compounds include:
Tetrabenazine: Known for its VMAT2 inhibition properties.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Another VMAT2 inhibitor used in the treatment of tardive dyskinesia. Compared to these compounds, 2-(3-ISOBUTYL-9,10-DIMETHOXY-1,3,4,6,7,11B-HEXAHYDRO-2H-PYRIDO[2,1-A]ISOQUINOLIN-2-YLIDEN)-1-HYDRAZINECARBOXAMIDE offers unique structural features that may result in different pharmacological profiles and therapeutic applications
Properties
Molecular Formula |
C20H30N4O3 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(Z)-[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ylidene]amino]urea |
InChI |
InChI=1S/C20H30N4O3/c1-12(2)7-14-11-24-6-5-13-8-18(26-3)19(27-4)9-15(13)17(24)10-16(14)22-23-20(21)25/h8-9,12,14,17H,5-7,10-11H2,1-4H3,(H3,21,23,25)/b22-16- |
InChI Key |
UZYMRVUJWGYPGN-JWGURIENSA-N |
Isomeric SMILES |
CC(C)CC\1CN2CCC3=CC(=C(C=C3C2C/C1=N/NC(=O)N)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=NNC(=O)N)OC)OC |
Origin of Product |
United States |
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